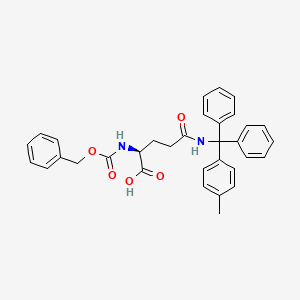

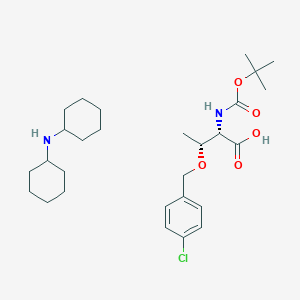

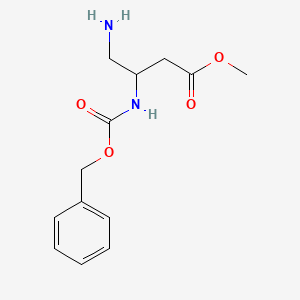

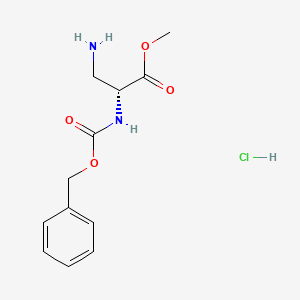

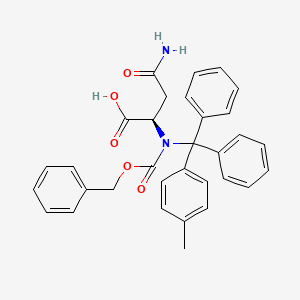

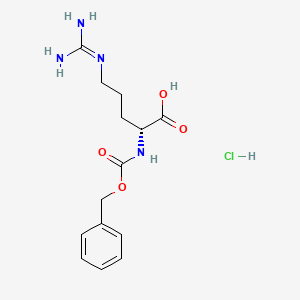

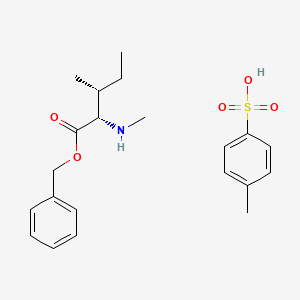

(2S,3R)-Benzyl 3-methyl-2-(methylamino)pentanoate 4-methylbenzenesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2S,3R)-Benzyl 3-methyl-2-(methylamino)pentanoate 4-methylbenzenesulfonate, or BMMP 4-MBS, is an organic compound with a wide range of applications and potential uses in scientific research. It is a chiral compound composed of a benzyl group, a methyl group, an amino group, and a sulfonate group. BMMP 4-MBS has been used in a variety of laboratory experiments and has been studied for its biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Synthesis of 2H-1,2-benzothiazine 1,1-dioxides : A study by Layman et al. (2005) explored the synthesis of 2H-1,2-benzothiazine 1,1-dioxides through heteroannulation reactions of 2-iodobenzenesulfonamide with ketone enolates under S(RN)1 conditions. This process involves photostimulated reactions and has implications for the development of tricyclic benzothiazine derivatives, showcasing the versatility of sulfonamide compounds in synthesizing complex chemical structures (Layman, Greenwood, Downey, & Wolfe, 2005).

Potential photoacid generators : Plater, Harrison, and Killah (2019) investigated bis-oxime and mono-oxime derivatives of acenaphthenequinone and benzil, respectively, sulfonated with 4-methylbenzenesulfonyl chloride for their potential as photoacid generators in polymer resists. This research highlights the application of sulfonate compounds in materials science, particularly in the development of photoresponsive materials (Plater, Harrison, & Killah, 2019).

Biological Applications

Antibacterial agents : Abbasi et al. (2015) described the synthesis and evaluation of N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides as potent antibacterial agents. The study demonstrates the antibacterial potential of sulfonamide derivatives, offering insights into their use in developing new antimicrobial compounds (Abbasi, Manzoor, Aziz‐ur‐Rehman, Siddiqui, Ahmad, Malik, Ashraf, Qurat-Ul-Ain, & Shah, 2015).

Antineoplastic activity : Dutta, Ravali, Ray, and Nagarajan (2015) synthesized and characterized 2-(4-methylbenzenesulphonamido)pentanedioic acid amide derivatives, assessing their antineoplastic activity in vitro and in vivo. This work highlights the therapeutic potential of sulfonamide derivatives in cancer treatment, showing significant activity against various human cancer cell lines and in animal models (Dutta, Ravali, Ray, & Nagarajan, 2015).

Material Science and Polymer Applications

Solid Lipid Nanoparticles for Sustained Release : Campos et al. (2015) explored the use of solid lipid nanoparticles and polymeric nanocapsules for the sustained release of carbendazim and tebuconazole in agricultural applications. This study showcases the application of sulfonate derivatives in enhancing the delivery and efficacy of agricultural chemicals, highlighting their role in developing advanced materials for controlled release systems (Campos, Oliveira, da Silva, Pascoli, Pasquôto, Lima, Abhilash, & Fernandes Fraceto, 2015).

Eigenschaften

IUPAC Name |

benzyl (2S,3R)-3-methyl-2-(methylamino)pentanoate;4-methylbenzenesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2.C7H8O3S/c1-4-11(2)13(15-3)14(16)17-10-12-8-6-5-7-9-12;1-6-2-4-7(5-3-6)11(8,9)10/h5-9,11,13,15H,4,10H2,1-3H3;2-5H,1H3,(H,8,9,10)/t11-,13+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCZNZHOPUUULAY-YLAFAASESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)OCC1=CC=CC=C1)NC.CC1=CC=C(C=C1)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@@H](C(=O)OCC1=CC=CC=C1)NC.CC1=CC=C(C=C1)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60743188 |

Source

|

| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl N-methyl-L-alloisoleucinate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R)-Benzyl 3-methyl-2-(methylamino)pentanoate 4-methylbenzenesulfonate | |

CAS RN |

201544-39-0 |

Source

|

| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl N-methyl-L-alloisoleucinate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.